2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde
Overview
Description
2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H3F4NO and a molecular weight of 193.1 g/mol.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 2-Fluoro-6-(trifluoromethyl)isonicotinic acid.
Reduction: 2-Fluoro-6-(trifluoromethyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The specific mechanism of action for 2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroisonicotinaldehyde: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
6-(Trifluoromethyl)isonicotinaldehyde: Lacks the fluorine atom, which may also result in different reactivity and biological activity.
Uniqueness
2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGBGMHWOXATOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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